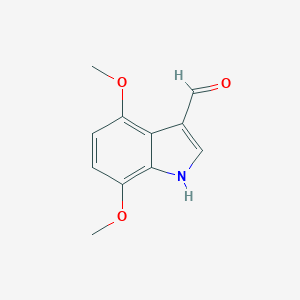

1-Prop-2-ynyl-1H-indole-3-carbaldehyde

Overview

Description

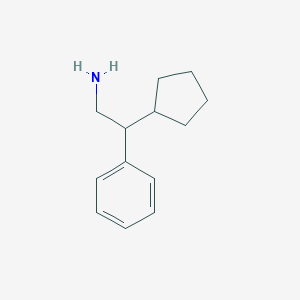

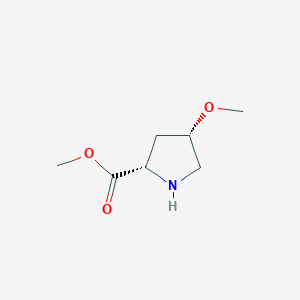

1-Prop-2-ynyl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C12H9NO and its molecular weight is 183.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Gold-Catalyzed Cycloisomerizations : A method for preparing 1H-indole-2-carbaldehydes using gold(I)-catalyzed cycloisomerization is reported. This method is operationally simple and efficient for a wide variety of substrates, yielding products in good to excellent yields. The mechanism involves activation of the alkyne moiety of the substrate by the gold(I) catalyst (Kothandaraman et al., 2011).

Baeyer-Villiger Oxidation : The Baeyer-Villiger rearrangement of substituted 1H-indole-3-carbaldehydes provides a method for synthesizing 1,2-dihydro-3H-indol-3-ones. The reaction's effectiveness varies depending on the 3-carbonyl and 1-protecting groups (Bourlot et al., 1994).

Metal-Free Synthesis : A method for preparing 1H-indole-2-carbaldehydes via N-iodosuccinimide-mediated cycloisomerization of 1-(2-aminophenyl)prop-2-yn-1-ols is described. This method is straightforward and provides good to excellent yields, demonstrating its potential for large-scale synthesis (Kothandaraman et al., 2013).

Synthesis of Chalcone Derivatives : The synthesis of novel 3-(2-substituted)-1H-indol-3-yl)-1-(thiophen-2yl)prop-2-en-1-one chalcone derivatives, showing significant anti-oxidant and anti-microbial activities, was achieved using 1H-indole-3-carbaldehyde (Gopi et al., 2016).

Knoevenagel Condensation : Indole-3-carbaldehyde is used in Knoevenagel condensation to synthesize targeted products. This method is environmentally friendly and economically advantageous due to excellent yields, short reaction time, and high reaction rate (Madan, 2020).

Nucleophilic Substitution Reactions : 1-Methoxyindole-3-carbaldehyde is shown to be a versatile electrophile, reacting regioselectively at the 2-position with various nucleophiles to provide 2-substituted indole-3-carbaldehydes (Yamada et al., 2012).

Tyrosinase Inhibitor : Indole-3-carbaldehyde was identified as a tyrosinase inhibitor from fungus YL185. It inhibits the oxidation of l-DOPA by mushroom tyrosinase and shows inhibitory activity on melanin production in melanoma cells (Shimizu et al., 2003).

Synthesis of Anticancer Agents : N-Arylated Indole-3-Substituted-2-Benzimidazoles, synthesized from 1H-indole-3-carbaldehyde, have been shown to be effective anticancer agents against various cancer cell lines (Anwar et al., 2023).

Future Directions

The compound 1-Prop-2-ynyl-1H-indole-3-carbaldehyde and its derivatives have been identified as efficient chemical precursors for generating biologically active structures . The field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . The use of this compound in sustainable multicomponent reactions represents a promising direction for future research .

Mechanism of Action

Target of Action

1-Prop-2-ynyl-1H-indole-3-carbaldehyde, also known as 1-(prop-2-yn-1-yl)-1H-indole-3-carbaldehyde, is a compound used in proteomics research It’s known that indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They have exhibited many important biological activities .

Mode of Action

Indole derivatives are known to interact with multiple receptors, which makes them biologically active pharmacophores . They are considered key in the synthesis of pharmaceutically active compounds and indole alkaloids .

Biochemical Pathways

This compound and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They play a vital role as precursors for the synthesis of various heterocyclic derivatives . Their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .

Result of Action

Indole derivatives have shown a wide range of biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-hiv activities .

Properties

IUPAC Name |

1-prop-2-ynylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c1-2-7-13-8-10(9-14)11-5-3-4-6-12(11)13/h1,3-6,8-9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETIMAFLOAYCBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=C(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355448 | |

| Record name | 1-(Prop-2-yn-1-yl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173531-53-8 | |

| Record name | 1-(Prop-2-yn-1-yl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-1H-cyclopenta[b]quinoxaline](/img/structure/B62090.png)

![Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate](/img/structure/B62101.png)